

cevipabulin effect on microtubule dynamic instability

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Compound Focus: Cevipabulin

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Dual Binding Mechanism and Cellular Effects

Experimental structural biology studies have revealed that **cevipabulin** binds to two independent sites on tubulin, which explains its mixed cellular effects [1].

Binding Site 1: Vinblastine Site

- **Location:** Interdimer interface between β -tubulin of one heterodimer and α -tubulin of the next [1].
- **Reported Effect:** Binding at this site can **promote tubulin polymerization** and induce the formation of stable bundles of microtubules in cells [1]. Some studies, using molecular docking, have also suggested potential interaction with the taxane site on β -tubulin [2].

Binding Site 2: The Seventh Site (Novel Site)

- **Location:** Intradimer interface between α - and β -tubulin within a single heterodimer [1].
- **Reported Effect:** Binding at this novel site on α -tubulin induces a conformational change that makes the bound GTP molecule susceptible to exchange. This **reduces tubulin stability**, leading to **proteasome-dependent degradation** of the tubulin heterodimer [1].

The simultaneous binding to both sites can produce an interactive effect, leading to the formation of **abnormal tubulin protofilaments and irregular aggregates**, a distinct morphological change not typically seen with other agents [3].

Key Experimental Data on Cevipabulin's Effects

The table below summarizes quantitative data and key observations from experimental studies on **cevipabulin**.

Parameter	Experimental Findings	Source/Context
Antiproliferative IC ₅₀	18-40 nM (range across human tumor cell lines) [4]	Various cancer cell lines (e.g., ovarian, breast) [4].
Binding Affinity (Vinblastine Site)	Inhibits [³ H]vinblastine binding to tubulin (IC ₅₀ : 5.1 μM) [1]	In vitro competition assay [1].
In Vivo Antitumor Activity	Dose-dependent tumor growth inhibition; effective at 15-20 mg/kg (IV), active via oral administration (25 mg/kg) [4]	Mouse xenograft models (e.g., colon adenocarcinoma, glioblastoma) [4].
Effect on Tubulin Polymerization	Promotes polymerization in vitro, similar to paclitaxel [1] [2]	In vitro tubulin polymerization assays [1] [2].
Effect on Tubulin Protein Level	Down-regulates α- and β-tubulin protein levels in cells in a dose- and time-dependent manner [1]	Immunoblotting in HeLa, Hct116, and other cancer cell lines [1].
Impact on Microtubule Rigidity	Increases flexural rigidity (persistence length increased to ~1800 μm vs. ~1100 μm for paclitaxel) [2]	In vitro analysis of cevipabulin-stabilized microtubules [2].

Core Experimental Protocols

The key methodologies used to elucidate **cevipabulin**'s mechanism are outlined below.

Crystallography for Binding Site Identification

- **Objective:** Determine the high-resolution three-dimensional structure of **cevipabulin** bound to tubulin.

- **Procedure:**
 - **Protein Crystallization:** Crystals of the tubulin complex (T2R-TTL), containing two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase, are grown [1].
 - **Ligand Soaking:** Crystals are soaked in a solution containing **cevipabulin** [1].
 - **Data Collection & Analysis:** X-ray diffraction data is collected. The resulting electron density map is analyzed to pinpoint the location and conformation of bound **cevipabulin** molecules [1].
- **Key Finding:** Visualization of two **cevipabulin** molecules bound per tubulin complex: one at the vinblastine site and one at the novel "seventh site" [1].

In Vitro Tubulin Polymerization Assay

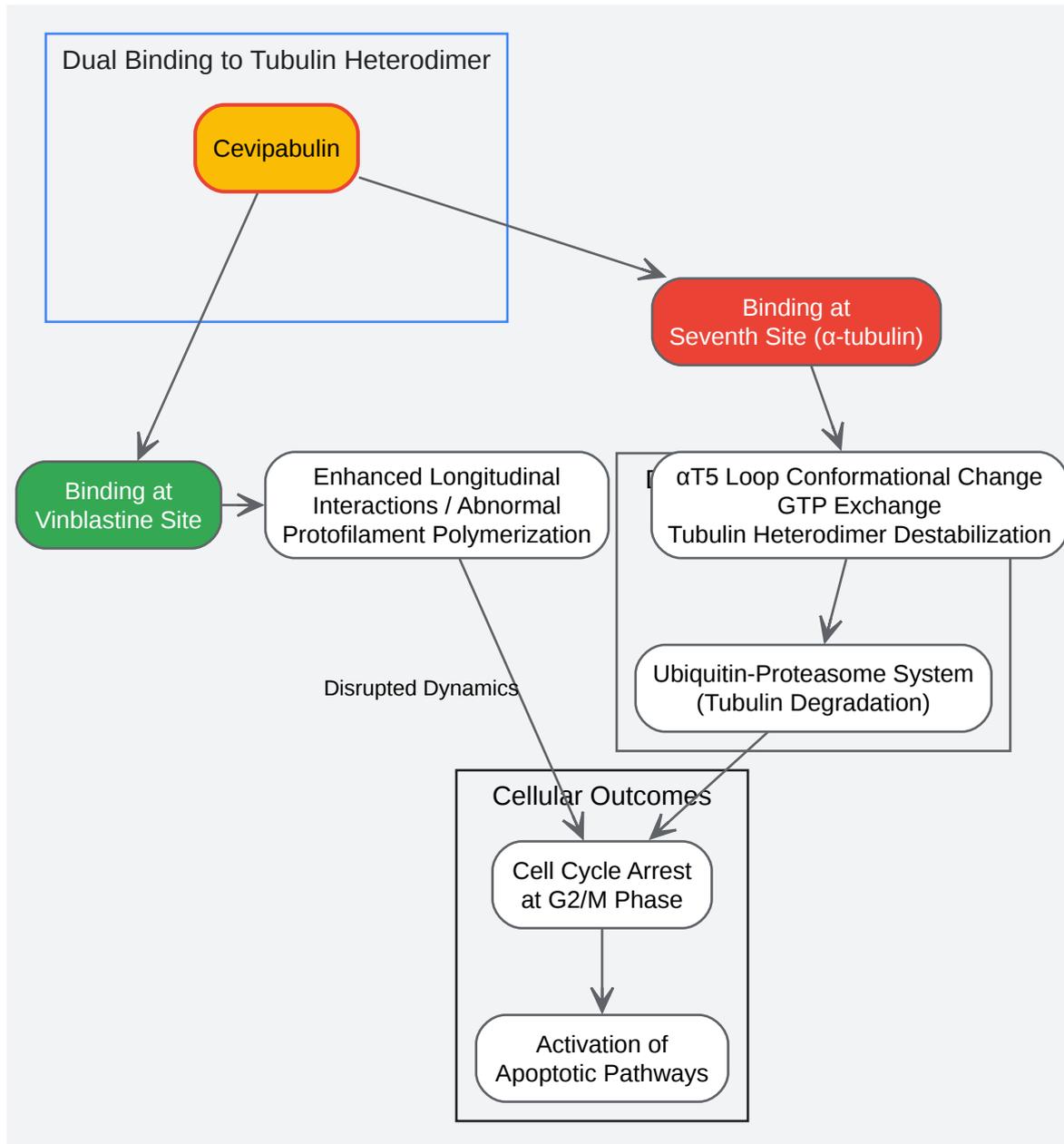
- **Objective:** Measure the direct effect of **cevipabulin** on the kinetics of microtubule assembly.
- **Procedure:**
 - **Reaction Setup:** Purified tubulin is mixed with GTP in a buffer conducive to polymerization [2].
 - **Treatment:** The reaction is supplemented with **cevipabulin** (typically in DMSO) versus a vehicle control or reference drug (e.g., paclitaxel) [1] [2].
 - **Kinetic Monitoring:** Tubulin polymerization is monitored in real-time by measuring the increase in light scattering (absorbance or turbidity) at 350 nm at 37°C [1] [2].
- **Key Finding:** **Cevipabulin** promotes tubulin polymerization, exhibiting a paclitaxel-like effect in this assay [1] [2].

Cellular Tubulin Degradation Assay

- **Objective:** Confirm that **cevipabulin** reduces cellular tubulin levels via proteasomal degradation.
- **Procedure:**
 - **Cell Treatment:** Cancer cells (e.g., HeLa) are treated with **cevipabulin** over a range of concentrations and time periods [1].
 - **Proteasome Inhibition:** A parallel set of cells is co-treated with **cevipabulin** and a proteasome inhibitor (e.g., MG132) [1].
 - **Analysis:** Cells are lysed, and protein extracts are analyzed by:
 - **Immunoblotting:** Using antibodies against α - and β -tubulin to assess protein levels. GAPDH or actin is used as a loading control [1].
 - **Quantitative PCR (qPCR):** To measure tubulin mRNA levels, ensuring the effect is post-transcriptional [1].
- **Key Finding:** **Cevipabulin** reduces tubulin protein, but not mRNA, levels. This reduction is blocked by MG132, confirming proteasome-dependent degradation [1].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes the dual mechanism of **cevipabulin** and its downstream consequences on microtubule dynamics and cellular fate, as revealed by the cited research.



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Cevipabulin's dual binding mechanism leads to tubulin degradation and mitotic arrest.

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